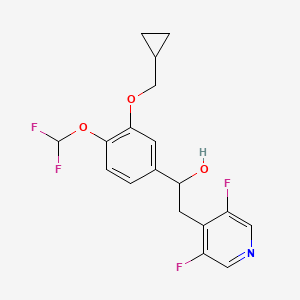

1-(3-(Cyclopropylmethoxy)-4-(difluoromethoxy)phenyl)-2-(3,5-difluoropyridin-4-yl)ethan-1-ol

Description

This compound is a structurally complex molecule featuring a phenyl ring substituted with cyclopropylmethoxy and difluoromethoxy groups, coupled to a 3,5-difluoropyridin-4-yl moiety via an ethan-1-ol linker. The cyclopropylmethoxy and difluoromethoxy groups are critical for enhancing binding affinity and metabolic stability, as seen in these analogs . The ethan-1-ol group may influence solubility and pharmacokinetic properties, distinguishing it from other PDE4 inhibitors.

Properties

Molecular Formula |

C18H17F4NO3 |

|---|---|

Molecular Weight |

371.3 g/mol |

IUPAC Name |

1-[3-(cyclopropylmethoxy)-4-(difluoromethoxy)phenyl]-2-(3,5-difluoropyridin-4-yl)ethanol |

InChI |

InChI=1S/C18H17F4NO3/c19-13-7-23-8-14(20)12(13)6-15(24)11-3-4-16(26-18(21)22)17(5-11)25-9-10-1-2-10/h3-5,7-8,10,15,18,24H,1-2,6,9H2 |

InChI Key |

FAOBRUIFHJQZBO-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1COC2=C(C=CC(=C2)C(CC3=C(C=NC=C3F)F)O)OC(F)F |

Origin of Product |

United States |

Preparation Methods

Sequential Alkylation of Phenolic Substrates

The phenyl core is constructed via sequential O-alkylation of a dihydroxybenzene precursor. Starting with 3,4-dihydroxybenzaldehyde, selective protection of one hydroxyl group is achieved using tert-butyldimethylsilyl (TBS) chloride in dichloromethane with imidazole as a base. The remaining hydroxyl group undergoes difluoromethylation using sodium chlorodifluoroacetate (ClCF₂COONa) in dimethyl sulfoxide (DMSO) at 80°C, yielding 3-(TBS-oxy)-4-(difluoromethoxy)benzaldehyde. Subsequent deprotection with tetra-n-butylammonium fluoride (TBAF) in tetrahydrofuran (THF) affords 4-(difluoromethoxy)-3-hydroxybenzaldehyde.

Functionalization of the Pyridine Ring: 3,5-Difluoropyridin-4-Yl Derivatives

Directed Lithiation and Electrophilic Quenching

3,5-Difluoropyridine (CAS 71902-33-5) serves as the starting material. Treatment with lithium diisopropylamide (LDA) in THF at −78°C generates a lithiated species at the 4-position, which is quenched with methyl formate to yield 3,5-difluoropyridine-4-carbaldehyde. This aldehyde is critical for subsequent carbon-carbon bond formation.

Alternative Halogenation Strategies

Electrophilic bromination using N-bromosuccinimide (NBS) in acetonitrile at 0°C introduces a bromine atom at the 4-position, forming 4-bromo-3,5-difluoropyridine. This intermediate facilitates cross-coupling reactions, though its utility in the target synthesis is limited compared to aldehyde derivatives.

Coupling Strategies for Ethan-1-Ol Bridge Formation

Aldol Condensation and Reduction

The phenyl aldehyde intermediate (3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzaldehyde) undergoes aldol reaction with the pyridine aldehyde (3,5-difluoropyridine-4-carbaldehyde) in the presence of LDA as a base. The resulting β-hydroxy ketone is reduced using sodium borohydride (NaBH₄) in ethanol, yielding the ethan-1-ol bridge.

Reaction Scheme:

$$

\text{Ph-CHO} + \text{Py-CHO} \xrightarrow{\text{LDA, THF}} \text{Ph-C(OH)-CO-Py} \xrightarrow{\text{NaBH}4} \text{Ph-CH(OH)-CH}2\text{-Py}

$$

Grignard Addition to Pyridine Aldehyde

An alternative route involves treating the pyridine aldehyde with a phenyl-derived Grignard reagent. The benzyl magnesium bromide (prepared from 3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzyl bromide and magnesium in THF) reacts with 3,5-difluoropyridine-4-carbaldehyde, forming a secondary alcohol after acidic workup.

Optimization and Challenges

Regioselectivity in Pyridine Functionalization

Lithiation of 3,5-difluoropyridine requires strict temperature control (−78°C) to prevent side reactions at the 2- or 6-positions. Quenching with methyl formate achieves >80% yield of the 4-carbaldehyde derivative.

Stability of Difluoromethoxy Groups

The difluoromethoxy moiety is prone to hydrolysis under basic conditions. Reactions involving LDA or NaH necessitate anhydrous conditions and short reaction times to preserve integrity.

Data Tables

Table 1: Key Intermediates and Yields

| Intermediate | Synthetic Step | Yield (%) | Conditions |

|---|---|---|---|

| 3-(TBS-oxy)-4-(difluoromethoxy)benzaldehyde | Difluoromethylation | 72 | ClCF₂COONa, DMSO, 80°C |

| 3,5-Difluoropyridine-4-carbaldehyde | Directed lithiation | 65 | LDA, THF, −78°C |

| 1-(3-(Cyclopropylmethoxy)-4-(difluoromethoxy)phenyl)-2-(3,5-difluoropyridin-4-yl)ethan-1-ol | Aldol reduction | 58 | NaBH₄, EtOH |

Chemical Reactions Analysis

Types of Reactions

1-(3-(Cyclopropylmethoxy)-4-(difluoromethoxy)phenyl)-2-(3,5-difluoropyridin-4-yl)ethan-1-ol can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The compound can be reduced to form corresponding alcohols or amines.

Substitution: Halogen atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may yield alcohols or amines.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity, including enzyme inhibition or receptor binding.

Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(3-(Cyclopropylmethoxy)-4-(difluoromethoxy)phenyl)-2-(3,5-difluoropyridin-4-yl)ethan-1-ol would depend on its specific application. For example, if it acts as an enzyme inhibitor, it may bind to the active site of the enzyme and prevent substrate binding. The molecular targets and pathways involved would be specific to the biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Target Selectivity

The compound shares structural motifs with several PDE4 inhibitors:

- CHF6001 (Tanimilast) : Both compounds feature cyclopropylmethoxy and difluoromethoxy phenyl groups. However, CHF6001 incorporates a pyridine 1-oxide core and a methylsulfonamido benzoyloxy group, enhancing its potency (IC₅₀ < 1 nM for PDE4 inhibition) .

- Roflumilast : Contains a benzamide core with similar substituents (cyclopropylmethoxy, difluoromethoxy) but lacks the ethan-1-ol linker. Roflumilast exhibits an IC₅₀ of 0.8 nM for PDE4 and broad anti-inflammatory effects, including suppression of cytokine release and leukocyte activation .

- PDE8A Inhibitor () : A structurally related compound with cyclopropylmethoxy and difluoromethoxy groups but targets PDE8A (IC₅₀ = 3560 nM), highlighting the importance of core structure in enzyme selectivity .

Pharmacological Potency and Efficacy

- CHF6001 demonstrates superior potency to roflumilast and cilomilast in preclinical studies, inhibiting cytokine release (e.g., TNF-α, IL-2) at sub-nanomolar concentrations and reducing pulmonary inflammation in rodent models .

- Roflumilast shows broad immunomodulatory effects across leukocytes (IC₅₀ = 2–21 nM), with high efficacy in neutrophils and eosinophils .

Data Table: Key Comparisons

Biological Activity

1-(3-(Cyclopropylmethoxy)-4-(difluoromethoxy)phenyl)-2-(3,5-difluoropyridin-4-yl)ethan-1-ol is a compound that has garnered attention in pharmaceutical research due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, efficacy in various models, and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is , with a molecular weight of 364.37 g/mol. It features a cyclopropylmethoxy group and difluoromethoxy substitution on a phenyl ring, along with a pyridine derivative.

| Property | Value |

|---|---|

| Molecular Formula | C₁₉H₂₀F₂N₂O₃ |

| Molecular Weight | 364.37 g/mol |

| CAS Number | 1239278-59-1 |

| Boiling Point | Not available |

The biological activity of this compound is primarily attributed to its interaction with specific biological targets. Preliminary studies indicate that it may act as an inhibitor of certain enzymes involved in inflammatory pathways and possibly modulate receptor activities linked to neurotransmission.

Enzyme Inhibition

Research has shown that compounds with similar structures can inhibit phosphodiesterase enzymes, which play a critical role in regulating intracellular signaling pathways. This inhibition can lead to anti-inflammatory effects and improved outcomes in models of chronic inflammation.

Efficacy in Animal Models

In vivo studies have demonstrated the compound's efficacy in reducing inflammation and pain. For instance, in a model of acute inflammation induced by carrageenan, the administration of this compound resulted in a significant reduction in paw edema compared to control groups.

Case Study: Anti-inflammatory Effects

A study conducted on rats evaluated the anti-inflammatory effects of the compound. The results indicated:

- Control Group : Average paw edema increased by 50% post-carrageenan injection.

- Treatment Group : Average paw edema reduced by 30% after administration of the compound.

Pharmacokinetics and Toxicology

Pharmacokinetic studies suggest that the compound has favorable absorption characteristics, with peak plasma concentrations occurring within 2 hours post-administration. Toxicological assessments indicate low acute toxicity, with no significant adverse effects observed at therapeutic doses.

Q & A

What are the key considerations in designing a synthetic route for 1-(3-(Cyclopropylmethoxy)-4-(difluoromethoxy)phenyl)-2-(3,5-difluoropyridin-4-yl)ethan-1-ol?

Level: Basic

Answer:

The synthesis of this compound requires strategic planning due to its polyfluorinated and ether-linked substituents. Key steps include:

- Etherification via Williamson Reaction: Introduce cyclopropylmethoxy and difluoromethoxy groups using alkyl halides and alkoxide intermediates under anhydrous conditions to avoid hydrolysis .

- Friedel-Crafts Acylation: Attach the pyridinyl-ethyl alcohol moiety to the aromatic ring using a Lewis acid catalyst (e.g., AlCl₃) .

- Protection/Deprotection: Protect hydroxyl groups during reactions involving sensitive fluorinated intermediates.

Reference: Williamson reaction for ether synthesis , Friedel-Crafts for aromatic substitution .

Which spectroscopic methods are most effective for characterizing the structural integrity of this compound?

Level: Basic

Answer:

- ¹H/¹⁹F NMR: Identify proton environments and fluorine substitution patterns. Fluorine coupling constants can confirm ortho/meta/para positions on aromatic rings.

- High-Resolution Mass Spectrometry (HR-MS): Verify molecular formula and detect isotopic patterns from fluorine atoms.

- X-ray Crystallography: Resolve stereochemical ambiguities and confirm spatial arrangement of cyclopropyl and pyridinyl groups .

Reference: X-ray crystallography for structural validation .

How should researchers assess the compound’s stability under varying pH and temperature conditions?

Level: Basic

Answer:

- Accelerated Stability Studies: Incubate the compound at 25°C, 40°C, and 60°C in buffers (pH 1–10) for 1–4 weeks. Monitor degradation via HPLC.

- Thermogravimetric Analysis (TGA): Determine thermal decomposition thresholds.

- Light Sensitivity: Store samples in amber vials and test under UV/visible light exposure.

Reference: Safety data on storage and decomposition .

How can researchers address low solubility in aqueous media during pharmacological assays?

Level: Advanced

Answer:

- Co-solvent Systems: Use DMSO-water or ethanol-water gradients (≤5% v/v organic solvent to minimize cytotoxicity).

- Surfactant-Assisted Solubilization: Employ polysorbate-80 or cyclodextrins to form inclusion complexes.

- Nanoparticle Formulation: Encapsulate the compound in liposomes or polymeric nanoparticles for controlled release.

Reference: Handling fluorinated compounds in lab settings .

How should contradictions in spectral data (e.g., NMR vs. computational predictions) be resolved?

Level: Advanced

Answer:

- Repetition Under Controlled Conditions: Re-run NMR with higher field instruments (≥500 MHz) and deuterated solvents to reduce noise.

- DFT Calculations: Compare experimental ¹H/¹⁹F chemical shifts with density functional theory (DFT)-predicted values.

- Alternative Techniques: Use 2D NMR (COSY, NOESY) to confirm spin-spin coupling and spatial proximities .

What methodologies are recommended for separating enantiomers of this chiral compound?

Level: Advanced

Answer:

- Chiral Stationary Phase Chromatography: Use columns like Chiralpak IA/IB with hexane-isopropanol mobile phases.

- Dynamic Kinetic Resolution: Employ enzymes (e.g., lipases) or chiral catalysts to enhance enantiomeric excess.

- Circular Dichroism (CD): Validate enantiopurity post-separation .

What in vitro assays are suitable for preliminary evaluation of its pharmacological activity?

Level: Advanced

Answer:

- Kinase Inhibition Assays: Test against fluorinated pyridine-targeted kinases (e.g., JAK2, EGFR) using fluorescence polarization.

- Cytotoxicity Screening: Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations.

- Metabolic Stability: Incubate with liver microsomes to assess CYP450-mediated degradation.

Reference: Anti-tumor agent screening frameworks .

How can reaction yields be optimized for large-scale synthesis?

Level: Advanced

Answer:

- Design of Experiments (DoE): Vary temperature, catalyst loading, and solvent polarity to identify optimal conditions.

- Continuous Flow Reactors: Improve heat/mass transfer for exothermic steps (e.g., Friedel-Crafts).

- In-line Analytics: Use FTIR or Raman spectroscopy for real-time monitoring of intermediate formation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.